molecular formula C25H26FN3O3S B2948125 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one CAS No. 439094-52-7

5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one

Cat. No.: B2948125
CAS No.: 439094-52-7
M. Wt: 467.56
InChI Key: PSYFWAOFYLUUJM-UHFFFAOYSA-N
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Description

5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one is a useful research compound. Its molecular formula is C25H26FN3O3S and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Antagonism

A series of studies have been conducted on derivatives similar to the mentioned compound, focusing on their affinity for dopamine D-2 and serotonin 5-HT2 receptors. These compounds demonstrate significant central serotonin 5-HT2 receptor antagonism, as indicated by their ability to inhibit quipazine-induced head twitches in rats. Notably, certain derivatives were found to be noncataleptogenic or only weakly cataleptogenic, suggesting a profile similar to that of atypical neuroleptics like clozapine. This aspect highlights their potential application in exploring novel therapeutic avenues for conditions like schizophrenia without the side effects associated with traditional antipsychotics (Perregaard et al., 1992).

Cognitive Disorders

Research into 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands has shown promising results, with certain compounds exhibiting potent in vitro binding affinity and activity in animal models of cognition (Nirogi et al., 2012). This suggests potential applications in treating cognitive disorders through modulation of the 5-HT₆ receptor.

Antipsychotic Properties

Investigations into 5-heteroaryl-substituted analogues of antipsychotic sertindole have revealed a class of compounds with highly selective and potentially CNS-active alpha 1-adrenoceptor antagonistic properties. These derivatives, derived from modifications to the antipsychotic sertindole, have shown high selectivity and affinity for alpha 1 adrenoceptors, indicating their potential as novel antipsychotic agents with improved selectivity and fewer side effects (Balle et al., 2003).

Antimicrobial Activities

The synthesis and evaluation of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives have indicated that certain compounds exhibit notable antibacterial activities. This demonstrates the potential utility of these derivatives in developing new antimicrobial agents, highlighting a different avenue of scientific application beyond their neurological and psychological implications (Wu Qi, 2014).

Biochemical Analysis

Biochemical Properties

The compound 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-4,5,6,7-tetrahydro-1H-indol-4-one plays a role in biochemical reactions, particularly as an inhibitor of Equilibrative Nucleoside Transporters (ENTs). ENTs are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to be more selective to ENT2 than to ENT1 .

Cellular Effects

In cellular processes, 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-4,5,6,7-tetrahydro-1H-indol-4-one can influence cell function by inhibiting the uptake of uridine and adenosine in cells expressing ENT1 and ENT2 . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-4,5,6,7-tetrahydro-1H-indol-4-one exerts its effects through binding interactions with ENTs. It acts as a non-competitive inhibitor, reducing the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . The compound’s inhibitory effect could not be washed out, indicating that it binds irreversibly .

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c1-18-6-8-19(9-7-18)33(31,32)29-13-12-20-22(29)10-11-24(25(20)30)28-16-14-27(15-17-28)23-5-3-2-4-21(23)26/h2-9,12-13,24H,10-11,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYFWAOFYLUUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2CCC(C3=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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